Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate
Description
Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrimidinone core fused with a piperidine carboxylate moiety. The molecule’s structural complexity arises from its 3-methoxybenzylamino substituent and ethyl ester group, which influence its electronic and steric properties. Crystallographic data for such compounds are often resolved using the SHELX system, a robust software suite for small-molecule refinement and structure determination .
Properties
IUPAC Name |
ethyl 1-[1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-4-32-22(30)18-8-10-26(11-9-18)23-25-16(2)12-21(29)27(23)15-20(28)24-14-17-6-5-7-19(13-17)31-3/h5-7,12-13,18H,4,8-11,14-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPMJLUHFDKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NCC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-(2-((3-methoxybenzyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure includes a piperidine ring and a pyrimidine derivative, which are known to contribute to its biological efficacy. The presence of methoxy and benzyl groups enhances its lipophilicity and may facilitate interaction with biological targets.
Research indicates that compounds with similar structural motifs can modulate various biological pathways. For instance, the dihydropyrimidine scaffold is known for its role in inhibiting enzymes related to cancer proliferation and bacterial resistance. The specific mechanism of action for this compound is still under investigation but may involve:
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting Mur enzymes in Mycobacterium tuberculosis, suggesting potential anti-tuberculosis activity .
- Antioxidant Activity : Compounds with similar structures have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum stress, indicating possible applications in diabetes management .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | MurB Inhibition | 5.08 ± 0.4 | |
| Compound B | β-cell Protection | 4.58 | |
| Ethyl Compound | Potential Anti-TB | TBD | This Study |
Case Studies
- Anti-Tuberculosis Activity : A study investigating the structural aspects of Mur inhibitors found that modifications on the piperidine ring significantly affected bioactivity. The ethyl compound's structural similarities suggest it may also inhibit Mur enzymes effectively .
- Diabetes Management : In a separate study, derivatives of similar compounds were tested for their ability to protect pancreatic β-cells from oxidative stress. The results indicated that these compounds could reduce cell death and improve insulin secretion under stress conditions .
Research Findings
Recent studies have highlighted the importance of substituent groups in enhancing the biological activity of compounds similar to this compound. For example:
Comparison with Similar Compounds
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
- Aromatic Region : The target compound’s aromatic protons resonate similarly to 6Z but may split into multiple signals due to tautomerism or substituent effects .
- Allylic Protons : The calculated shift for Exo-5’s allylic protons (2.64 ppm) aligns with the target’s exocyclic methyl group (2.60–2.80 ppm), suggesting analogous electronic environments .
Reactivity and Stability
- Thermodynamic Stability : The piperidine carboxylate moiety may confer rigidity, reducing entropy-driven degradation—a property absent in smaller heterocycles like benzofurazan derivatives.
Limitations in Comparative Analysis
- Computational Validation : While calculated NMR shifts (e.g., for Exo-5) match experimental values within 0.14 ppm , similar validation for the target compound is absent, necessitating further study.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
